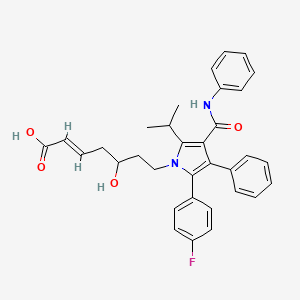

(2E)-2,3-Dehydroxy Atorvastatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-2,3-Dehydroxy Atorvastatin is a derivative of atorvastatin, a well-known statin medication used to lower lipid levels and reduce the risk of cardiovascular diseases. Atorvastatin works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis . The modification in this compound involves the removal of hydroxyl groups at positions 2 and 3, which may alter its chemical properties and biological activity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2E)-2,3-Dihydroxyatorvastatin kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die Verwendung von Hochgeschwindigkeits-Schwingmahlbedingungen, die eine umweltfreundliche Alternative zu herkömmlichen lösungsbasierten Reaktionen darstellen . Die Reaktion beinhaltet typischerweise die Verwendung von Natriumiodid in wasserfreiem Aceton, gefolgt von hydrolytischer Entschützung und Lactonisierung, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von (2E)-2,3-Dihydroxyatorvastatin kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung mechanochemischer Techniken wie Hochgeschwindigkeits-Schwingmahlens kann aufgrund ihrer Effizienz und ihrer geringeren Umweltbelastung von Vorteil sein . Darüber hinaus sind Prozessvalidierung und Qualitätssicherung entscheidend, um eine gleichmäßige Verteilung und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

(2E)-2,3-Dihydroxyatorvastatin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen oder bestehende ersetzen.

Gängige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Natriumiodid, Aceton und verschiedene Katalysatoren wie Ytterbiumtriflat und Silbernitrat . Die Reaktionsbedingungen beinhalten oft Raumtemperatur oder leicht erhöhte Temperaturen, abhängig von der spezifischen Reaktion, die durchgeführt wird .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Oxidationsreaktionen oxidierte Derivate ergeben, während Substitutionsreaktionen Verbindungen mit verschiedenen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

(2E)-2,3-Dihydroxyatorvastatin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Die Verbindung kann als Modellmolekül verwendet werden, um verschiedene chemische Reaktionen und Mechanismen zu untersuchen.

Biologie: Sie kann verwendet werden, um die biologischen Auswirkungen von Statin-Derivaten auf zelluläre Prozesse zu untersuchen.

Medizin: Die Forschung an (2E)-2,3-Dihydroxyatorvastatin kann Einblicke in die Entwicklung neuer Lipidsenker mit verbesserter Wirksamkeit und Sicherheitsprofilen liefern.

Wirkmechanismus

Der Wirkmechanismus von (2E)-2,3-Dihydroxyatorvastatin ähnelt dem von Atorvastatin. Es wirkt als kompetitiver Inhibitor des Enzyms HMG-CoA-Reduktase, das die Umwandlung von HMG-CoA in Mevalonat katalysiert, einen wichtigen Schritt in der Cholesterinsynthese . Durch die Hemmung dieses Enzyms reduziert die Verbindung die Produktion von Cholesterin in der Leber, was zu niedrigeren Lipidspiegeln im Blut führt .

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2,3-Dehydroxy Atorvastatin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include sodium iodide, acetone, and various catalysts such as ytterbium triflate and silver nitrate . The reaction conditions often involve room temperature or slightly elevated temperatures, depending on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

(2E)-2,3-Dehydroxy Atorvastatin has several scientific research applications, including:

Chemistry: The compound can be used as a model molecule to study various chemical reactions and mechanisms.

Biology: It can be used to investigate the biological effects of statin derivatives on cellular processes.

Medicine: Research on this compound can provide insights into the development of new lipid-lowering agents with improved efficacy and safety profiles.

Wirkmechanismus

The mechanism of action of (2E)-2,3-Dehydroxy Atorvastatin is similar to that of atorvastatin. It acts as a competitive inhibitor of the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower lipid levels in the blood .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rosuvastatin: Ein weiteres Statin-Medikament mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

Simvastatin: Ein Statin mit einer anderen Seitenkettenstruktur, die zu Variationen in seinen pharmakokinetischen Eigenschaften führt.

Lovastatin: Eines der ersten Statine mit einer einzigartigen Lactonringstruktur.

Einzigartigkeit

(2E)-2,3-Dihydroxyatorvastatin ist einzigartig aufgrund der Entfernung von Hydroxylgruppen an den Positionen 2 und 3, was zu unterschiedlichen chemischen und biologischen Eigenschaften im Vergleich zu anderen Statinen führen kann. Diese Modifikation kann möglicherweise zu Variationen in ihrer Wirksamkeit, Sicherheit und ihrem pharmakokinetischen Profil führen .

Eigenschaften

Molekularformel |

C33H33FN2O4 |

|---|---|

Molekulargewicht |

540.6 g/mol |

IUPAC-Name |

(E)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid |

InChI |

InChI=1S/C33H33FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39)/b15-9+ |

InChI-Schlüssel |

MBPXXTUUUBBIRF-OQLLNIDSSA-N |

Isomerische SMILES |

CC(C)C1=C(C(=C(N1CCC(C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Kanonische SMILES |

CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.